molecular formula C21H18ClN3O5S2 B2591039 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251597-76-8

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2591039
CAS RN: 1251597-76-8
M. Wt: 491.96
InChI Key: YEDUDFWQUDRFIS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O5S2 and its molecular weight is 491.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Research has shown that sulfonamide derivatives, similar to the compound , possess antiviral activities. For instance, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have demonstrated their efficacy against the tobacco mosaic virus, highlighting the potential antiviral applications of such compounds (Zhuo Chen et al., 2010).

Anticancer Applications

Sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been evaluated for their in vitro anticancer activity against various cancer cell lines, indicating their potential as cytotoxic agents. Specifically, some compounds have shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2 more actively than known drugs like dasatinib, suggesting significant applications in cancer treatment (M. Ghorab et al., 2016).

Antibacterial Applications

Novel sulfone derivatives containing the 1,3,4-oxadiazole/thiadiazole moiety, as seen in compounds related to the target molecule, have exhibited moderate to good antibacterial activity. This highlights the compound's potential in combating bacterial infections and diseases (Weiming Xu et al., 2011).

Enzyme Inhibition

Sulfonamide derivatives have been studied extensively as inhibitors of various enzymes, including carbonic anhydrases and chitinases, indicating their utility in therapeutic applications targeting specific enzyme activities for disease treatment and management (M. Ilies et al., 2003).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(15-6-4-5-14(22)12-15)32(26,27)18-9-10-31-19(18)21-23-20(24-30-21)13-7-8-16(28-2)17(11-13)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUDFWQUDRFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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